molecular formula C11H11NO2S B3054956 N-(4-oxothiolan-3-yl)benzamide CAS No. 62578-77-2

N-(4-oxothiolan-3-yl)benzamide

Cat. No.: B3054956
CAS No.: 62578-77-2
M. Wt: 221.28 g/mol
InChI Key: NIXOCXSONMLYOE-UHFFFAOYSA-N
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Description

N-(4-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.27 g/mol It is characterized by the presence of a benzamide group attached to a thiolane ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-oxothiolan-3-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-oxothiolan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiolane ring may also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • N-benzhydryl benzamide
  • N, N-diphenethyl benzamide
  • N, N-dihexyl benzamide
  • N, N-dioctyl benzamide

Uniqueness

N-(4-oxothiolan-3-yl)benzamide is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. Compared to other benzamide derivatives, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

62578-77-2

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

N-(4-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C11H11NO2S/c13-10-7-15-6-9(10)12-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)

InChI Key

NIXOCXSONMLYOE-UHFFFAOYSA-N

SMILES

C1C(C(=O)CS1)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(C(=O)CS1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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